molecular formula C20H30O3 B12339842 (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid

Cat. No.: B12339842
M. Wt: 318.4 g/mol
InChI Key: FTAGQROYQYQRHF-VETVSMCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid is a complex organic compound characterized by its multiple double bonds and a hydroxyl group. This compound is part of the eicosanoid family, which are signaling molecules derived from fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation and immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the desired product. Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as lipoxygenases.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired hydroxy derivative. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and lipoxygenases.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Hydroperoxyicosa-pentaenoic acids.

    Reduction: Saturated icosa-pentaenoic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex eicosanoids.

    Biology: Studied for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to immune system dysfunction.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors on cell membranes, leading to the activation of various signaling pathways. These pathways can result in the modulation of gene expression, enzyme activity, and cellular responses. The hydroxyl group plays a crucial role in its binding affinity and specificity to these receptors.

Comparison with Similar Compounds

Similar Compounds

    (5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid: Similar in structure but contains a hydroperoxy group instead of a hydroxyl group.

    Arachidonic acid: The precursor to (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid, lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. This specificity makes it a valuable compound for studying the intricate mechanisms of eicosanoid signaling and its implications in health and disease.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-

InChI Key

FTAGQROYQYQRHF-VETVSMCYSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.